2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol
Description
2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol (C₁₀H₁₉N₃O) is an amino phenol derivative featuring a pyrazole ring linked to a phenolic group via an aminomethyl bridge. Its synthesis involves controlled reactions between pyrazole precursors (e.g., 1-ethyl-1H-pyrazole-5-carbaldehyde) and phenolic derivatives under optimized conditions, monitored via chromatography .
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[[(2-ethylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-2-16-12(7-8-15-16)10-14-9-11-5-3-4-6-13(11)17/h3-8,14,17H,2,9-10H2,1H3 |
InChI Key |
CXFIRKDBFWFKKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 2-aminomethylphenol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under suitable conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the aminomethyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted aminomethylphenol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research has demonstrated that compounds related to 2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol exhibit significant antioxidant properties. A study highlighted that derivatives of pyrazole showed promising inhibition against free radicals, which is crucial for preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. In vitro studies have indicated that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents. For instance, a series of synthesized pyrazole compounds demonstrated effective antifungal activity against dermatophytes and yeasts .
3. Treatment of Metabolic Disorders
The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to the treatment of metabolic syndrome, including type 2 diabetes and obesity. Compounds similar to this compound have been investigated for their ability to modulate glucose metabolism and improve insulin sensitivity .
Agricultural Applications
1. Herbicidal Activity
Research indicates that pyrazole-based compounds can serve as effective herbicides. Their mechanism often involves disrupting specific biochemical pathways in plants, leading to reduced growth or death of targeted weeds while minimizing harm to crops .
Material Science Applications
1. Development of Functional Materials
The unique chemical structure of this compound allows it to be utilized in creating functional materials with specific properties such as enhanced thermal stability or electrical conductivity. These materials can find applications in electronics and coatings .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antioxidant Efficacy
In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for their antioxidant capacity using the DPPH assay. Results indicated that certain modifications to the pyrazole ring significantly enhanced antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions.
Case Study 2: Antimicrobial Testing
A comprehensive screening of pyrazole derivatives against clinical isolates revealed that several compounds exhibited potent antimicrobial activity. The structure-activity relationship analysis indicated that specific substituents on the pyrazole ring were crucial for enhancing efficacy against resistant strains.
Case Study 3: Metabolic Syndrome Treatment
Clinical trials involving compounds related to this compound showed promising results in improving insulin sensitivity in patients with metabolic syndrome. The findings support further exploration into its use as a therapeutic agent for managing diabetes.
Mechanism of Action
The mechanism of action of 2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness arises from its ethyl-substituted pyrazole and aminomethyl-phenol architecture. Below is a comparison with key analogs:
Key Findings from Comparative Studies
Ethyl vs. Methyl Substitution: The ethyl group in the target compound improves metabolic stability compared to methyl analogs, a critical factor in drug design . Methyl derivatives (e.g., 2-{[(1-Methyl-1H-pyrazol-5-yl)amino]methyl}phenol) exhibit faster clearance due to reduced steric shielding .
Fluoroethyl and Halogenated Analogs: Fluorine introduction (e.g., 2-[({[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol) enhances polarity, improving solubility but reducing membrane permeability .
Steric Effects :
- Bulkier groups like isopropyl (C₁₃H₁₇N₃O) limit interaction with compact binding sites, whereas the ethyl group balances lipophilicity and steric accessibility .
Biological Activity Trends: Pyrazole-phenol hybrids generally show antioxidant, anti-inflammatory, and anticancer properties. For example, 3-{[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol demonstrates notable anticancer activity due to its substitution pattern . The target compound’s ethyl group may optimize interactions with hydrophobic enzyme pockets, a feature less pronounced in smaller (methyl) or polar (fluoroethyl) analogs .
Biological Activity
The compound 2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and enzyme inhibition activities, supported by data tables and relevant research findings.
- Chemical Formula : C₁₀H₁₉N₃O₂
- Molecular Weight : 213.28 g/mol
- CAS Number : 1597069-34-5
- IUPAC Name : 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropane-1,3-diol
Antibacterial Activity
Recent studies have highlighted the compound's antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus mycoides .
Antifungal Activity
The compound also demonstrates antifungal properties, which were assessed using similar methodologies:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.056 |
The antifungal activity against Candida albicans indicates potential therapeutic applications in treating fungal infections .
Enzyme Inhibition
Inhibition studies have shown that pyrazole derivatives can modulate enzyme activity, particularly meprin α and β. The introduction of various functional groups has been found to enhance selectivity and potency:
| Enzyme | IC50 (µM) |
|---|---|
| Meprin α | 0.36 |
| Meprin β | 1.8 |
These findings suggest that the compound could serve as a lead structure for developing selective enzyme inhibitors .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives revealed that modifications at specific positions significantly affected their antimicrobial activity. The compound was noted for its superior activity against both bacterial and fungal strains compared to other derivatives tested .
- Enzyme Interaction Analysis : Research focusing on the interactions between pyrazole derivatives and meprin enzymes demonstrated that structural modifications led to enhanced binding affinities and selectivity profiles, suggesting a pathway for drug development targeting these enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
